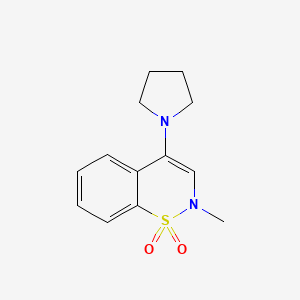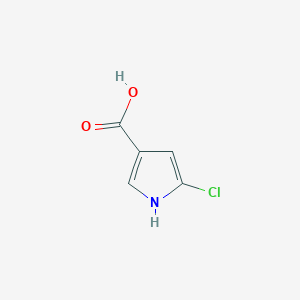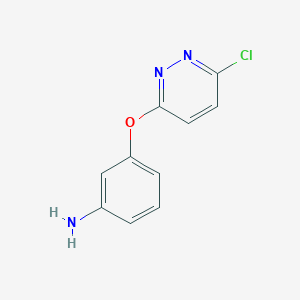
3-(6-Chloro-3-pyridazinyloxy)phenylamine
Vue d'ensemble
Description
“3-(6-Chloro-3-pyridazinyloxy)phenylamine” is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.647 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “3-(6-Chloro-3-pyridazinyloxy)phenylamine” is 1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The melting point of “3-(6-Chloro-3-pyridazinyloxy)phenylamine” is between 90-94°C . The compound is stored at room temperature .
Applications De Recherche Scientifique
Corrosion Inhibition
3-(6-Chloro-3-pyridazinyloxy)phenylamine and related pyridazine derivatives have been studied for their role in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate mixed-type inhibition, interacting chemically with steel surfaces and showing potential as effective corrosion inhibitors. The study by (Mashuga, Olasunkanmi, & Ebenso, 2017) provides detailed insights into this application.
Medicinal Chemistry
In medicinal chemistry, pyridazine derivatives, including 3-(6-Chloro-3-pyridazinyloxy)phenylamine, have been explored for their potential as dopaminergic agents. They have shown promise in stimulating central and peripheral dopamine receptors, which could have implications in the treatment of various neurological disorders. This aspect was investigated in a study by (Pfeiffer et al., 1982).
Photocatalytic Applications
These compounds are also explored in photocatalytic applications, particularly in the oxidation processes involving molecular oxygen. Their potential in photooxygenation and photooxidation reactions highlights their role in advanced chemical synthesis and environmental applications, as discussed in the research by (Ohkubo, Nanjo, & Fukuzumi, 2006).
Spectroscopic Studies
Spectroscopic studies involving pyridazine compounds have been conducted to understand their molecular properties. This includes the investigation of their vibrational frequencies, molecular geometry, and electronic properties, which are crucial in various chemical and pharmaceutical applications. An example of such a study is provided by (Sarıkaya et al., 2017).
Agricultural Chemistry
In the field of agricultural chemistry, pyridazinone herbicides, closely related to 3-(6-Chloro-3-pyridazinyloxy)phenylamine, have been examined for their mode of action in inhibiting photosynthesis and Hill reaction in plants. This research has significant implications for developing more effective and environmentally friendly herbicides, as explored by (Hilton et al., 1969).
Environmental Toxicology
Environmental toxicology studies have been conducted on substituted phenylamine antioxidants, including compounds similar to 3-(6-Chloro-3-pyridazinyloxy)phenylamine, to understand their impact on aquatic biota. This research is crucial in assessing the ecological risks posed by these chemicals in the environment. The study by (Prosser et al., 2017) provides insight into this area.
Safety And Hazards
The safety information for “3-(6-Chloro-3-pyridazinyloxy)phenylamine” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Propriétés
IUPAC Name |
3-(6-chloropyridazin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-5-10(14-13-9)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDKTAYKBHIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516557 | |
| Record name | 3-[(6-Chloropyridazin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-3-pyridazinyloxy)phenylamine | |
CAS RN |
30184-98-6 | |
| Record name | 3-[(6-Chloropyridazin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

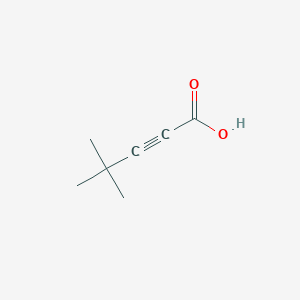
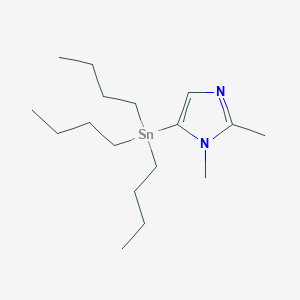
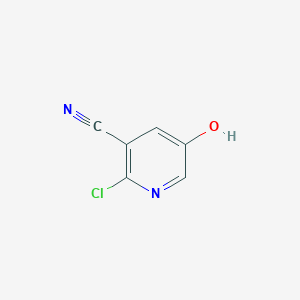
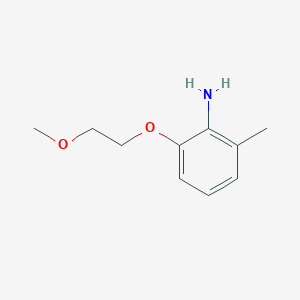

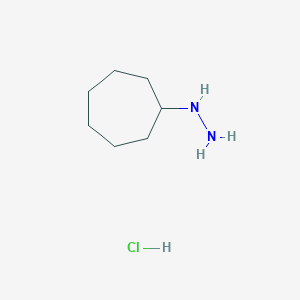
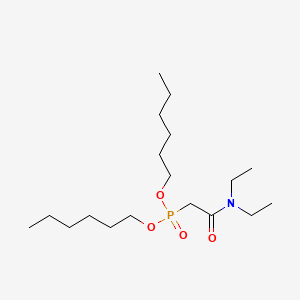
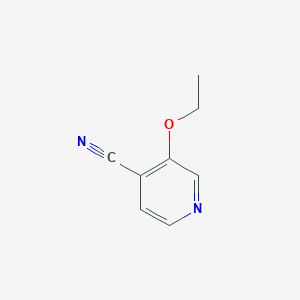

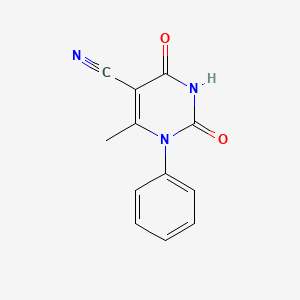
![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)
